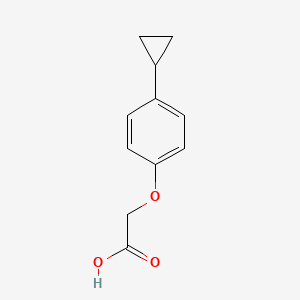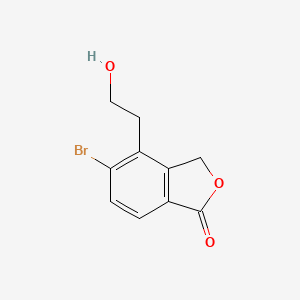
5-bromo-4-(2-hydroxyethyl)-3H-2-benzofuran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-4-(2-hydroxyethyl)-3H-2-benzofuran-1-one is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 5th position, a hydroxyethyl group at the 4th position, and a lactone (cyclic ester) structure at the 1st position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-(2-hydroxyethyl)-3H-2-benzofuran-1-one typically involves the bromination of a benzofuran derivative followed by the introduction of the hydroxyethyl group. Common synthetic routes include:
Bromination: The starting benzofuran compound is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Hydroxyethylation: The brominated intermediate is then reacted with ethylene oxide or ethylene glycol under basic conditions to introduce the hydroxyethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-4-(2-hydroxyethyl)-3H-2-benzofuran-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted benzofuran.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium azide (NaN3) or thiourea in the presence of a base.
Major Products
Oxidation: 5-carboxy-4-(2-hydroxyethyl)-2-benzofuran-1(3H)-one.
Reduction: 4-(2-hydroxyethyl)-2-benzofuran-1(3H)-one.
Substitution: 5-amino-4-(2-hydroxyethyl)-2-benzofuran-1(3H)-one.
Scientific Research Applications
5-bromo-4-(2-hydroxyethyl)-3H-2-benzofuran-1-one has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-4-(2-hydroxyethyl)-3H-2-benzofuran-1-one involves its interaction with specific molecular targets. The bromine atom and hydroxyethyl group contribute to its reactivity and binding affinity. The compound may inhibit enzymes or interact with cellular receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing.
Comparison with Similar Compounds
Similar Compounds
4-(2-hydroxyethyl)-2-benzofuran-1(3H)-one: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-chloro-4-(2-hydroxyethyl)-2-benzofuran-1(3H)-one: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
Uniqueness
5-bromo-4-(2-hydroxyethyl)-3H-2-benzofuran-1-one is unique due to the presence of the bromine atom, which enhances its reactivity and potential biological activities. Its structural features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H9BrO3 |
|---|---|
Molecular Weight |
257.08 g/mol |
IUPAC Name |
5-bromo-4-(2-hydroxyethyl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C10H9BrO3/c11-9-2-1-7-8(5-14-10(7)13)6(9)3-4-12/h1-2,12H,3-5H2 |
InChI Key |
QPLJJRROTIDKCV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2CCO)Br)C(=O)O1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
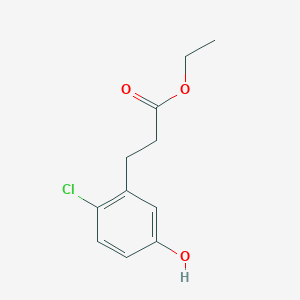

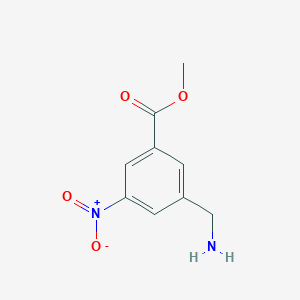
![5-Thiazolecarboxylic acid, 2-[(1,1-dimethylethyl)amino]-4-methyl-](/img/structure/B8649093.png)
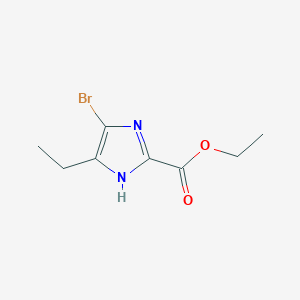
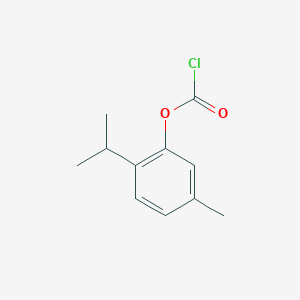
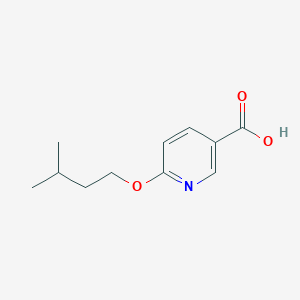
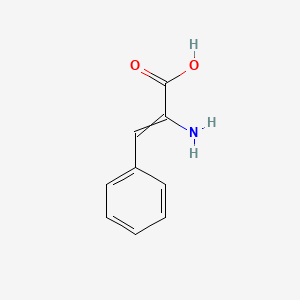
![1-[(6-Chloropyridin-3-yl)carbonyl]-1,4-diazepane](/img/structure/B8649141.png)
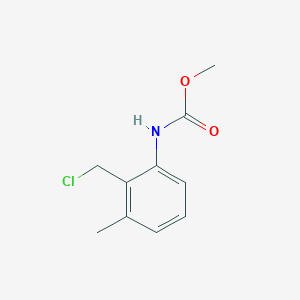
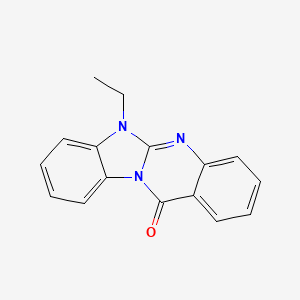
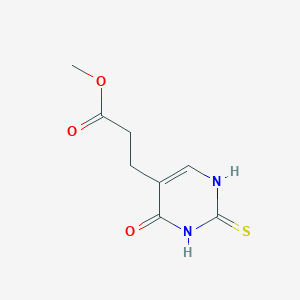
![Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8649161.png)
